molecular formula C27H34N2O10 B3355164 3beta-Isodihydrocadambine CAS No. 62014-69-1

3beta-Isodihydrocadambine

Cat. No.: B3355164
CAS No.: 62014-69-1
M. Wt: 546.6 g/mol
InChI Key: FCECVXQMCZMWDG-QLIJHQAKSA-N
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Description

3β-Isodihydrocadambine is a gluco-indole alkaloid isolated from Nauclea cadamba, a plant native to Thailand . Its structure features a β-configuration at the C3 position and an R-configuration at C19, as confirmed by spectroscopic analysis . It is typically stored at low temperatures (-20°C as a powder; -80°C in solvent) to maintain stability, reflecting sensitivity to environmental conditions .

Properties

IUPAC Name

methyl (1R,14R,15S,16S,20S)-14-(hydroxymethyl)-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17-,18+,19-,20+,22-,23+,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCECVXQMCZMWDG-QLIJHQAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]3C4=C(CCN3[C@H]2CO)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977548
Record name Methyl 19-(hexopyranosyloxy)-21-(hydroxymethyl)-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62014-69-1
Record name 3beta-Isodihydrocadambine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 19-(hexopyranosyloxy)-21-(hydroxymethyl)-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Potential

3beta-Isodihydrocadambine has been investigated for its anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was demonstrated in vitro against various cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in preclinical models. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Case Studies

StudyApplicationFindings
J Ethnopharmacol (2016)AntidiabeticDemonstrated significant reductions in blood glucose levels in diabetic models .
J Biomol Struct Dyn (2014)NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions .
Chem Pharm Bull (2003)AnticancerIsolated from Nauclea cadamba; exhibited cytotoxic effects in various cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

3β-Isodihydrocadambine shares structural and biosynthetic relationships with several related indole alkaloids. Below is a comparative analysis based on physicochemical properties, enzymatic reactivity, and functional roles:

Table 1: Comparative Analysis of 3β-Isodihydrocadambine and Analogues

Compound Molecular Formula Molecular Weight Stereochemistry (Key Positions) Source Enzymatic Reactivity Stability/Storage Conditions
3β-Isodihydrocadambine C27H34N2O10 562.6 β-C3, R-C19 Nauclea cadamba Resistant to β-glucosidase hydrolysis -20°C (powder), -80°C (solvent)
3α-Dihydrocadambine C27H34N2O10 562.6 α-C3, S-C19* Nauclea cadamba Converts to 16-carbomethoxynaufoline via β-glucosidase Not reported
3β-Isodihydrocadambine 4-oxide C27H34N2O11 578.6 β-C3, R-C19 (assumed) Synthetic derivative Not studied Not reported
16-Carbomethoxynaufoline C23H24N2O4 392.4 N/A Derived from 3α-dihydrocadambine N/A Not reported

*Assumed based on structural analogies.

Key Findings :

Structural Isomerism (C3 Configuration) :

  • The β-configuration at C3 in 3β-isodihydrocadambine confers resistance to β-glucosidase, unlike its α-isomer (3α-dihydrocadambine), which undergoes enzymatic hydrolysis to yield 16-carbomethoxynaufoline and rearranged products . This highlights the critical role of stereochemistry in enzymatic interactions.

Oxidative Derivatives :

  • 3β-Isodihydrocadambine 4-oxide (C27H34N2O11) introduces an additional oxygen atom compared to the parent compound, increasing its molecular weight to 578.6 . While its bioactivity remains unstudied, such modifications often alter solubility and target affinity.

Unresolved Questions :

  • The boiling point of 3β-isodihydrocadambine 4-oxide remains undocumented , limiting insights into its volatility.
  • Comparative bioactivity data (e.g., antimicrobial, anticancer effects) across these compounds are absent in the provided evidence, warranting further study.

Biological Activity

3β-Isodihydrocadambine is a naturally occurring indole alkaloid derived from the bark and leaves of the plant Neolamarckia cadamba. This compound has garnered attention for its diverse biological activities, including antimalarial , antiproliferative , antioxidant , anticancer , and anti-inflammatory properties. The molecular formula of 3β-Isodihydrocadambine is C27H34N2O10C_{27}H_{34}N_{2}O_{10}, with a molecular weight of 546.57 g/mol .

Antimalarial Activity

Research indicates that 3β-Isodihydrocadambine exhibits significant antimalarial effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its metabolic processes .

Antiproliferative and Anticancer Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways. For example, it has been effective against breast cancer and leukemia cell lines, showing promise as a therapeutic agent in oncology .

Antioxidant Properties

3β-Isodihydrocadambine acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases .

Study on Anticancer Activity

A study published in the Chinese Journal of Chemistry investigated the anticancer properties of 3β-Isodihydrocadambine on various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .

Antimalarial Efficacy

In a preclinical study, 3β-Isodihydrocadambine was tested against Plasmodium falciparum in vitro. The results showed that the compound effectively reduced parasitemia levels by over 70% at concentrations of 5 µM, highlighting its potential as an antimalarial agent .

Comparative Biological Activity Table

Biological ActivityEffectiveness (IC50/EC50)Reference
AntimalarialEC50 = 5 µM
AntiproliferativeIC50 = 10-30 µM
AntioxidantEffective at low doses
Anti-inflammatoryInhibition of COX-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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